tert-butyl N-(6-bromopyrazolo[1,5-a]pyridin-3-yl)carbamate tert-butyl N-(6-bromopyrazolo[1,5-a]pyridin-3-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 2306273-07-2
VCID: VC4961955
InChI: InChI=1S/C12H14BrN3O2/c1-12(2,3)18-11(17)15-9-6-14-16-7-8(13)4-5-10(9)16/h4-7H,1-3H3,(H,15,17)
SMILES: CC(C)(C)OC(=O)NC1=C2C=CC(=CN2N=C1)Br
Molecular Formula: C12H14BrN3O2
Molecular Weight: 312.167

tert-butyl N-(6-bromopyrazolo[1,5-a]pyridin-3-yl)carbamate

CAS No.: 2306273-07-2

Cat. No.: VC4961955

Molecular Formula: C12H14BrN3O2

Molecular Weight: 312.167

* For research use only. Not for human or veterinary use.

tert-butyl N-(6-bromopyrazolo[1,5-a]pyridin-3-yl)carbamate - 2306273-07-2

Specification

CAS No. 2306273-07-2
Molecular Formula C12H14BrN3O2
Molecular Weight 312.167
IUPAC Name tert-butyl N-(6-bromopyrazolo[1,5-a]pyridin-3-yl)carbamate
Standard InChI InChI=1S/C12H14BrN3O2/c1-12(2,3)18-11(17)15-9-6-14-16-7-8(13)4-5-10(9)16/h4-7H,1-3H3,(H,15,17)
Standard InChI Key HAKHMOABEUENLH-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=C2C=CC(=CN2N=C1)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a pyrazolo[1,5-a]pyridine scaffold substituted with a bromine atom at the 6-position and a tert-butyl carbamate group at the 3-position. The SMILES notation CC(C)(C)OC(=O)NC1=C2C=CC(Br)=CN2N=C1\text{CC(C)(C)OC(=O)NC1=C2C=CC(Br)=CN2N=C1} accurately represents its connectivity . The bromine atom enhances electrophilic reactivity, facilitating cross-coupling reactions, while the carbamate group provides stability and serves as a protective moiety for amines in multistep syntheses .

Physicochemical Data

PropertyValueSource
CAS Number2306273-07-2
Molecular FormulaC12H14BrN3O2\text{C}_{12}\text{H}_{14}\text{BrN}_3\text{O}_2
Molecular Weight312.16 g/mol
Purity≥97%
Boiling/Melting PointsNot reported

The absence of published melting/boiling point data underscores the need for further experimental characterization.

Synthetic Methodologies

Boc Removal and Cyclization Strategies

A patent by CN117143095A outlines a scalable route to related pyrazolopyridine derivatives, leveraging tert-butyl carbamate intermediates. Although focused on 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid, the methodology informs this compound’s synthesis:

  • Boc Deprotection: Treatment of tert-butyl (methylsulfonyl)oxycarbamate with trifluoroacetic acid (TFA) at 0–20°C yields hydroxylamine-O-sulfonic acid .

  • Cyclization: Reaction with 3-bromopyridine in tetrahydrofuran (THF) forms 1-amino-3-bromopyridine sulfonate, followed by ethyl propiolate addition to generate ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate .

  • Functionalization: Subsequent saponification and acidification could hypothetically introduce the carbamate group via nucleophilic substitution.

TEMPO-Mediated Regioselective Synthesis

A complementary approach in Organic Letters employs 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) to achieve regioselective pyrazolopyridine formation. While demonstrated for a carbonitrile analog, this method could adapt to introduce bromine and carbamate groups by modifying starting materials. Key steps include:

  • Oxidative cyclization of enamines with acrylonitrile.

  • Purification via flash column chromatography (eluent: 12.5% ethyl acetate/hexanes) .

Table 1: Comparison of Synthetic Routes

ParameterPatent Method TEMPO Method
Yield>10% (multi-step)93% (one-pot)
Key ReagentTrifluoroacetic acidTEMPO, DIPEA
ScalabilityIndustrial feasibleLab-scale
RegioselectivityModerateHigh

Applications in Pharmaceutical Research

Kinase Inhibitor Development

The bromopyrazolopyridine core is a privileged structure in kinase inhibitor design. For example, PubChem entry 11157536 describes a related tert-butyl carbamate analog acting as a pyrido[2,3-d]pyrimidine kinase inhibitor. The bromine atom enables Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups critical for target binding .

Prodrug Strategies

The tert-butyl carbamate group serves as a protective moiety for amine functionalities in prodrugs. In vivo enzymatic cleavage releases the active amine, enhancing bioavailability .

Analytical Characterization

Spectroscopic Data

While direct data for this compound is limited, analogous structures exhibit:

  • 1H NMR: Peaks at δ 8.75 (d, J = 1.5 Hz) and 8.24 (s) for pyrazolopyridine protons .

  • HPLC: Retention times of 8–10 minutes with >97% purity .

Chromatographic Methods

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) is standard for purity assessment .

Recent Advances and Future Directions

Recent patents emphasize green chemistry adaptations, such as replacing TFA with biodegradable acids . Future research should explore:

  • Catalytic C–H Bromination: To streamline synthesis.

  • In Vivo Studies: To validate prodrug efficacy.

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